N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted with:
- A 4-bromophenyl group at the 7-amine position.
- A 4-chlorophenyl group at position 2.
- Methyl groups at positions 2 and 4.
This structure combines electron-withdrawing halogens (Br, Cl) and hydrophobic methyl groups, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C20H16BrClN4 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16BrClN4/c1-12-11-18(24-17-9-5-15(21)6-10-17)26-20(23-12)19(13(2)25-26)14-3-7-16(22)8-4-14/h3-11,24H,1-2H3 |
InChI Key |
NEOQTBDYXNWZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The core structure requires two primary precursors:
Cyclization Reaction
Condensation of 4-(4-chlorophenyl)-1H-pyrazol-5-amine with ethyl 3-oxo-3-phenylpropanoate in acetic acid at reflux (120°C, 12 hr) yields 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate A). The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR |
Chlorination at Position 7
Conversion to 7-Chloro Intermediate
Intermediate A is treated with phosphorus oxychloride (POCl$$_3$$) and tetramethylammonium chloride (TMAC) in dichloroethane at 80°C for 6 hr to produce 7-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate B). TMAC acts as a Lewis acid catalyst, enhancing electrophilicity at the 7-position.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–88% | |
| Reaction Time | 6 hr | |
| Purity (HPLC) | 97% |
Amination with 4-Bromoaniline
Nucleophilic Aromatic Substitution
Intermediate B undergoes amination with 4-bromoaniline in dimethylacetamide (DMAc) at 130°C for 24 hr, catalyzed by cesium carbonate (Cs$$2$$CO$$3$$). The reaction replaces the 7-chloro group with the 4-bromophenylamine moiety.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–65% | |
| Catalyst | Cs$$2$$CO$$3$$ (2 equiv) | |
| Purity (LC-MS) | >98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) to isolate the target compound. Final purity is confirmed by reversed-phase HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.42 (m, 4H, Ar-H), 6.98 (s, 1H, NH), 2.68 (s, 3H, CH$$3$$), 2.51 (s, 3H, CH$$_3$$).
- HRMS (ESI+) : m/z calculated for C$${20}$$H$${16}$$BrClN$$_4$$ [M+H]$$^+$$: 457.03, found: 457.05.
Optimization Strategies
Solvent and Temperature Effects
Higher yields (72%) are achieved using DMAc versus DMF (58%) due to improved solubility of 4-bromoaniline. Temperatures below 120°C result in incomplete substitution.
Catalytic Systems
Cs$$2$$CO$$3$$ outperforms K$$2$$CO$$3$$ or NaH in promoting amination, likely due to stronger base strength and enhanced nucleophilicity of the amine.
Alternative Routes
Palladium-Catalyzed Coupling
A patent describes Suzuki-Miyaura coupling of a boronic ester intermediate with 4-bromoiodobenzene, though this method offers lower yields (45–50%).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Halogen substituents on the phenyl rings can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at the 7-Amine Position
Key Observations :
- Electron-withdrawing groups (Br, Cl) at the 7-amine and 3-position may improve receptor binding affinity, as seen in MPZP’s CRF1 antagonism .
- Hydrophobic substituents (e.g., methyl, tert-butyl) enhance membrane permeability, critical for anti-mycobacterial activity in compounds like 32–35 .
- Aromatic amines (e.g., pyridinylmethyl) in and improve solubility and target selectivity .
Substituent Variations at the 3-Position
Key Observations :
- Halogenated aryl groups (Cl, F) at the 3-position are common in anti-inflammatory and antimicrobial agents, likely due to interactions with hydrophobic enzyme pockets .
- Methoxy groups () may reduce activity due to steric hindrance, though they can modulate pharmacokinetics .
Comparison with Triazolo[1,5-a]pyrimidine Analogs
Triazolo[1,5-a]pyrimidines () share a similar fused-ring system but replace one nitrogen in the pyrazole ring, altering electronic properties.
Key Observations :
- Triazolo analogs exhibit broader antimicrobial activity but may have reduced CNS penetration compared to pyrazolo derivatives .
Structure-Activity Relationship (SAR) Insights
- Halogen Positioning : 4-Substituted halogens (Cl, Br) enhance binding affinity compared to 2- or 3-substituted isomers (e.g., vs. 9) .
- Amine Flexibility : Bulky substituents (e.g., bis(2-methoxyethyl) in MPZP) improve receptor selectivity but may reduce bioavailability .
- Methyl Groups : 2,5-Dimethyl substitution (common in pyrazolo[1,5-a]pyrimidines) stabilizes the planar conformation, critical for intercalation in DNA or enzyme inhibition .
Biological Activity
N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H16BrClN4, with a molecular weight of approximately 427.72 g/mol. The compound features a unique arrangement of bromine and chlorine substituents on phenyl groups, which may enhance its biological activity compared to other derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C20H16BrClN4 |
| Molecular Weight | 427.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 890632-63-0 |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against the MDA-MB-231 human breast cancer cell line using an MTT assay. Among the tested compounds, those structurally related to this compound demonstrated varying degrees of growth inhibition.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 |
| 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | 15.3 | MCF-7 |
| 3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | TBD | Various |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. Specific tests using the turbidimetric method revealed promising results for certain derivatives.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to target proteins associated with tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Screening : A synthesized library of pyrazolo[1,5-a]pyrimidines was screened against various cancer cell lines. The results indicated that modifications in substituents significantly affected anticancer potency.
- Antimicrobial Evaluation : In a comprehensive study examining antimicrobial efficacy against multiple pathogens, certain derivatives exhibited notable inhibitory effects.
Table 2: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Variability in IC50 values across different cell lines |
| Antimicrobial Activity | Effective against both bacterial and fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
